N-(2-ethoxyphenyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The structure of this compound includes an ethoxyphenyl group, a pyrimidinyl group, and a piperidine carboxamide moiety, which suggests it could interact with biological targets or serve as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide likely involves multiple steps, including:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrimidin-4-yloxy group: This step may involve nucleophilic substitution reactions where a pyrimidine derivative reacts with a suitable leaving group on the piperidine ring.
Attachment of the ethoxyphenyl group: This could be done through electrophilic aromatic substitution or other coupling reactions.
Industrial Production Methods
Industrial production methods would scale up these synthetic routes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Techniques like continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethoxyphenyl group could be oxidized to form corresponding phenol derivatives.
Reduction: The carboxamide group might be reduced to an amine under suitable conditions.
Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield phenol derivatives, while reduction could produce amines.
Scientific Research Applications
N-(2-ethoxyphenyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide could have several research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways or as a ligand in receptor studies.
Medicine: Possible applications in drug discovery, particularly if it shows activity against specific biological targets.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.
Comparison with Similar Compounds
Similar compounds might include other piperidine carboxamides or pyrimidinyl derivatives. Compared to these, N-(2-ethoxyphenyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide might offer unique properties due to the specific arrangement of its functional groups, potentially leading to different biological activities or chemical reactivities.
List of Similar Compounds
- Piperidine-1-carboxamide derivatives
- Pyrimidin-4-yloxy compounds
- Ethoxyphenyl-substituted molecules
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-pyrimidin-4-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-2-24-16-8-4-3-7-15(16)21-18(23)22-11-5-6-14(12-22)25-17-9-10-19-13-20-17/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZAXWRJHNMSAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCCC(C2)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.